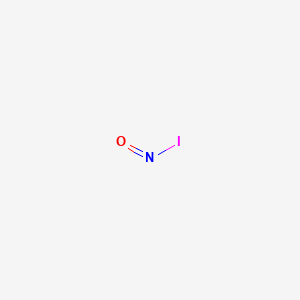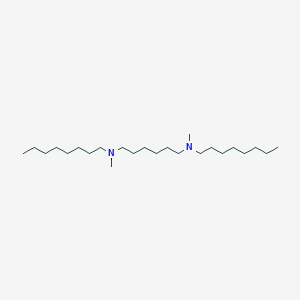
N~1~,N~6~-Dimethyl-N~1~,N~6~-dioctylhexane-1,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~6~-Dimethyl-N~1~,N~6~-dioctylhexane-1,6-diamine is an organic compound with the molecular formula C20H44N2. This compound is a derivative of hexane-1,6-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by methyl and octyl groups. It is a diamine, meaning it contains two amine groups, which makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Dimethyl-N~1~,N~6~-dioctylhexane-1,6-diamine typically involves the alkylation of hexane-1,6-diamine. The process begins with the reaction of hexane-1,6-diamine with methyl iodide to introduce the methyl groups. This is followed by the reaction with octyl bromide to introduce the octyl groups. The reactions are usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide by-products.
Industrial Production Methods
In an industrial setting, the production of N1,N~6~-Dimethyl-N~1~,N~6~-dioctylhexane-1,6-diamine can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts such as palladium or nickel can also enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~6~-Dimethyl-N~1~,N~6~-dioctylhexane-1,6-diamine can undergo various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br~2~) or chlorine (Cl~2~) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~6~-Dimethyl-N~1~,N~6~-dioctylhexane-1,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, surfactants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N1,N~6~-Dimethyl-N~1~,N~6~-dioctylhexane-1,6-diamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby altering their function. It can also participate in hydrogen bonding and hydrophobic interactions, influencing the structure and stability of biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dimethyl-1,6-hexanediamine: A simpler derivative with only methyl groups attached to the nitrogen atoms.
N,N’-Diethyl-1,6-hexanediamine: Contains ethyl groups instead of octyl groups.
N,N’-Dioctyl-1,6-hexanediamine: Contains only octyl groups without the methyl groups.
Uniqueness
N~1~,N~6~-Dimethyl-N~1~,N~6~-dioctylhexane-1,6-diamine is unique due to the presence of both methyl and octyl groups, which impart distinct chemical and physical properties. This combination of functional groups allows for a broader range of applications and reactivity compared to its simpler analogs.
Propiedades
Número CAS |
58295-98-0 |
|---|---|
Fórmula molecular |
C24H52N2 |
Peso molecular |
368.7 g/mol |
Nombre IUPAC |
N,N'-dimethyl-N,N'-dioctylhexane-1,6-diamine |
InChI |
InChI=1S/C24H52N2/c1-5-7-9-11-13-17-21-25(3)23-19-15-16-20-24-26(4)22-18-14-12-10-8-6-2/h5-24H2,1-4H3 |
Clave InChI |
RSFWYIOWTJUYKR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(C)CCCCCCN(C)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


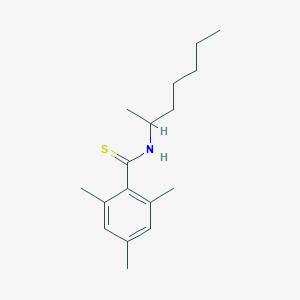
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14620986.png)
![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
![N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid](/img/structure/B14620992.png)

![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)
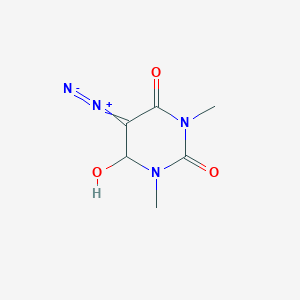
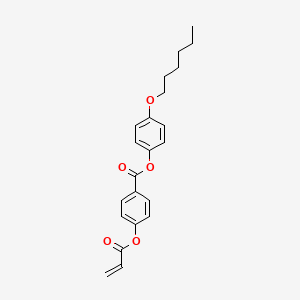
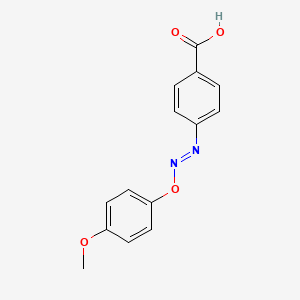
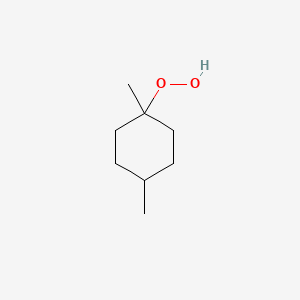
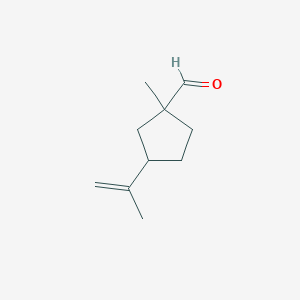
![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)

